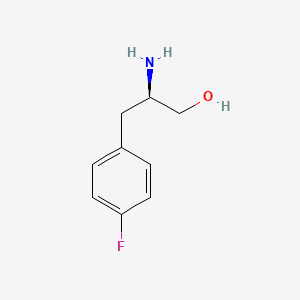

(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol

Description

(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol derivative characterized by a fluorophenyl group at the 4-position, an amino group at C2, and a hydroxyl group at C1 of the propane backbone. It is commonly stabilized as a hydrochloride salt (CAS: 2102410-90-0; molecular formula: C₉H₁₃ClFNO) with a molar mass of 205.66 g/mol . The (R)-configuration at C2 is critical for its stereospecific interactions in pharmacological or synthetic applications, though its exact therapeutic use remains unspecified in available data. The compound is classified as a research-use organic building block, requiring storage under dry, room-temperature conditions .

Properties

IUPAC Name |

(2R)-2-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOCAYQCFORHNF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651639 | |

| Record name | (2R)-2-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348619-91-0 | |

| Record name | (2R)-2-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of ®-2-Amino-3-(4-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous conditions to prevent the hydrolysis of the intermediate.

Another method involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to achieve the desired enantiomer. This method is often preferred for industrial production due to its high enantioselectivity and yield.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of chiral catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow it to mimic neurotransmitters, potentially leading to the development of drugs targeting central nervous system disorders. The presence of both an amino group and a hydroxyl group enhances its ability to form hydrogen bonds, facilitating interactions with enzymes and receptors involved in neurotransmission.

Potential Therapeutic Areas :

- Neurotransmitter Modulation : Investigated for its role in modulating serotonin and norepinephrine transporters, which could affect mood and cognitive functions.

- Antitumor Activity : In vitro studies have shown that this compound exhibits significant antitumor properties against various cancer cell lines, including those resistant to conventional therapies.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The fluorinated phenyl moiety enhances hydrophobic interactions, while the amino group facilitates hydrogen bonding with proteins and nucleic acids.

Mechanisms of Action :

- Enzyme Inhibition : Identified as a potential inhibitor of kinases involved in cancer progression, leading to reduced tumor growth and increased sensitivity to other treatments.

- Hydrogen Bonding : The amino group allows for effective binding with various biological macromolecules, which is crucial for molecular recognition processes.

Material Science

Beyond medicinal applications, (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol is being explored for its potential use in developing new materials. Its unique functional groups may contribute to advancements in catalysis and the design of molecular machines.

Case Studies

| Study Focus | Findings |

|---|---|

| Neurotransmitter Interaction | The compound was shown to selectively inhibit serotonin transporters, suggesting potential antidepressant effects. |

| Antitumor Efficacy | Demonstrated effectiveness against Ehrlich’s ascites carcinoma cells; further studies are needed to explore mechanisms of action. |

| Enzyme Inhibition | Identified as an inhibitor of specific kinases; ongoing research aims to elucidate its role in cancer therapy. |

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound’s closest analogs include fluorophenyl-propanol derivatives and amino-alcohol variants (Table 1). Key distinctions arise from:

- Substituent Position: Unlike derivatives like (1R,2S)-1-fluoro-1-phenyl-3-((S)-1-phenylethylamino)propan-2-ol (), the target molecule lacks a phenylethylamino side chain and instead features a primary amino group directly on the propane backbone .

- Stereochemistry : The (R)-configuration at C2 contrasts with the (1R,2S) diastereomers reported in , which exhibit distinct spatial arrangements impacting receptor binding or catalytic activity .

- Functional Groups: Compounds such as ethyl(fluorophenyl)(piperidin-2-yl)acetate () replace the hydroxyl and amino groups with ester and piperidine moieties, altering solubility and reactivity .

Table 1: Structural Comparison of (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol and Analogs

Biological Activity

(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol, a compound with a chiral center, has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article delves into the biological activity of this compound, highlighting its antioxidant properties, anticancer efficacy, and interactions with various biological pathways.

1. Chemical Structure and Properties

The chemical structure of (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol is characterized by a fluorinated phenyl group attached to a propanolamine backbone. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially influencing its biological interactions.

2. Antioxidant Activity

Antioxidant activity is a crucial aspect of many bioactive compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has been employed to evaluate the antioxidant capacity of (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol and related derivatives.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol | 1.37 times higher than ascorbic acid | Significant |

| Other Derivatives | Varies from 20% to 46% inhibition | Mixed results |

The results indicate that this compound exhibits significant antioxidant properties, surpassing those of ascorbic acid in certain tests, which could be attributed to its ability to donate hydrogen atoms effectively .

3. Anticancer Activity

The anticancer potential of (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol has been investigated through various in vitro assays, particularly against glioblastoma U-87 and MDA-MB-231 breast cancer cell lines.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | % Cell Viability Reduction |

|---|---|---|

| U-87 | 15 | 43.7 ± 7.4 |

| MDA-MB-231 | 20 | 44.6 ± 8.0 |

The compound demonstrated notable cytotoxicity against both cell lines, with reduced viability observed at concentrations as low as 15 µM for U-87 cells . This suggests that (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol may interfere with cellular mechanisms critical for cancer cell survival.

The biological activity of (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol can be attributed to its interaction with several key biological pathways:

Key Pathways:

- MAPK/ERK Signaling: Involved in cell proliferation and survival.

- PI3K/Akt/mTOR Pathway: Critical for metabolic processes and cell growth.

- NF-kB Pathway: Plays a role in inflammation and immune responses.

These pathways are essential for understanding how (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol exerts its effects on cancer cells and other biological systems .

5. Case Studies

Recent studies have highlighted the multifaceted nature of (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol:

Case Study 1: Antioxidant and Anticancer Properties

A study focused on synthesizing derivatives of this compound revealed that while some exhibited strong antioxidant properties, their anticancer activities varied significantly depending on structural modifications .

Case Study 2: Neuropharmacological Potential

Research into the neuropharmacological effects has indicated that compounds similar to (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol may influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.